
4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride
Übersicht
Beschreibung
4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2O2S and its molecular weight is 287.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Isotopic Labeling
A notable application involves the synthesis of deuterated compounds for use as bioanalytical standards in clinical trials. In one study, a compound structurally related to the specified chemical was used in the preparation of a deuterated version of a bioactive molecule. The synthesis involved base-catalyzed exchange reactions and highlighted challenges such as deuterium loss and the need for selective deuterium retention strategies. This research underscores the importance of the chemical in facilitating the development of labeled compounds for pharmacokinetic studies (Rozze & Fray, 2009).
Material Science and Coordination Chemistry
Another research application is found in the synthesis of polyoxometalate (POM)-based compounds using bis(pyrazolyl) ligands, which include structures related to the chemical . These studies have led to the development of compounds with significant electrochemical and photocatalytic properties, contributing to advancements in material science and catalysis (Tian et al., 2014).
Ligand Chemistry for Coordination Polymers
Research on diorganotin(IV) derivatives incorporating pyrazole ligands similar to the target compound has been reported. These studies explore the coordination behavior and structural characteristics of tin compounds, providing insights into the construction of coordination polymers with potential applications in catalysis and material science (Cui, Cao, & Tang, 2005).
Supramolecular Chemistry
The role of pyrazole derivatives, including those structurally related to the specified chemical, in the formation of supramolecular architectures has been investigated. For instance, research on chloromethylation reactions of pyrazole rings offers valuable insights into the synthetic routes available for modifying pyrazole-based ligands, which can be utilized in the design of supramolecular assemblies with tailored properties (Rstakyan, Saakyan, Attaryan, & Hasratyan, 2015).
Green Chemistry and Synthesis Optimization
The optimization of synthetic routes for related compounds emphasizes the principles of green chemistry, including atom economy and reduced waste. Such studies contribute to the development of more sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S.ClH/c1-7-9(6-10)8(2)12(11-7)4-5-15(3,13)14;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXGUOKLOQMHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)

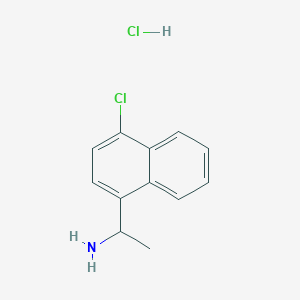

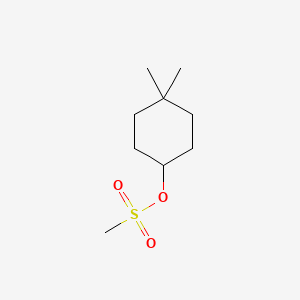
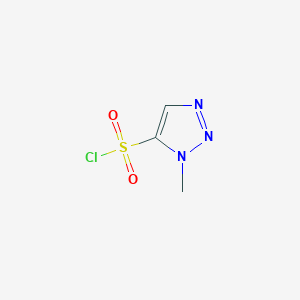
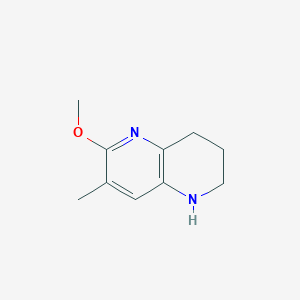
![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)

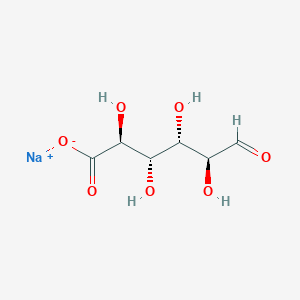

![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)